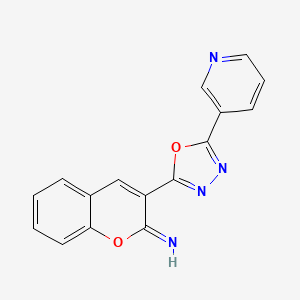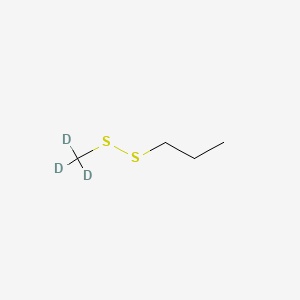
Antiangiogenic agent 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is particularly significant in the treatment of various cancers, as it can restrict the blood supply to tumors, thereby inhibiting their growth and metastasis . Antiangiogenic agents target the vascular endothelial growth factor (VEGF) and its receptors, which play a crucial role in angiogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiangiogenic agent 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its antiangiogenic properties . Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure consistency and scalability. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety . Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Antiangiogenic agent 4 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antiangiogenic properties .
Applications De Recherche Scientifique
Antiangiogenic agent 4 has a wide range of scientific research applications:
Mécanisme D'action
Antiangiogenic agent 4 exerts its effects by targeting the VEGF and its receptors, thereby inhibiting the signaling pathways involved in angiogenesis . This leads to the suppression of endothelial cell proliferation, migration, and tube formation, which are essential steps in the formation of new blood vessels . The molecular targets include the VEGF receptor tyrosine kinases, which are critical for the activation of downstream signaling pathways such as the PI3K/AKT and ERK1/2 pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Bevacizumab: A monoclonal antibody that targets VEGF.
Sunitinib: A tyrosine kinase inhibitor that targets multiple receptors, including VEGF receptors.
Sorafenib: Another tyrosine kinase inhibitor with a broad spectrum of targets, including VEGF receptors.
Uniqueness
Antiangiogenic agent 4 is unique in its specific targeting of the VEGF receptor tyrosine kinases and its ability to inhibit multiple steps in the angiogenesis process .
Propriétés
Formule moléculaire |
C21H24N4O3 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-3-(4-methylanilino)pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O3/c1-3-28-21(27)18-19(22)25(13-17(26)15-7-5-4-6-8-15)24-20(18)23-16-11-9-14(2)10-12-16/h4-12,17,26H,3,13,22H2,1-2H3,(H,23,24) |
Clé InChI |
KGNGBDVZYIBQEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1NC2=CC=C(C=C2)C)CC(C3=CC=CC=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)



![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)

